N-benzyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(1-methylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-20-12-17(15-9-5-6-10-16(15)20)22-13-18(21)19-11-14-7-3-2-4-8-14/h2-10,12H,11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSHCFAIRVEIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of 1-methylindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone under acidic conditions to form 1-methylindole.
Sulfanylation: The 1-methylindole is then reacted with a suitable thiolating agent, such as thiourea, in the presence of a base like sodium hydroxide to introduce the sulfanyl group.
Acetamide Formation: The resulting sulfanylindole is then reacted with chloroacetyl chloride in the presence of a base to form the sulfanylacetamide intermediate.
Benzylation: Finally, the intermediate is benzylated using benzyl chloride in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzyl group, yielding the parent sulfanylacetamide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Parent sulfanylacetamide.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemical Synthesis Applications
N-benzyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of more complex molecules.
Key Applications:
- Building Block: Utilized in the synthesis of various derivatives and complex organic compounds.
- Ligand in Coordination Chemistry: Acts as a ligand for metal ions, facilitating the formation of metal complexes that can be used in catalysis.
The compound has been extensively studied for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
Case Study:
A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 1.27 µM to 5.08 µM against tested strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation.
Case Study:
In vitro studies assessed the cytotoxic effects of this compound on human tumor cell lines. Results indicated an IC50 value comparable to standard chemotherapeutic agents, suggesting its potential as an anticancer agent .
Inhibition of RNA-dependent RNA Polymerase
Recent studies have identified this compound as a potent inhibitor of RNA-dependent RNA polymerase (RdRp), particularly relevant in the context of viral infections such as SARS-CoV-2.
Mechanism Details:
The compound binds to RdRp, inhibiting its function and thereby affecting viral replication pathways . This highlights its potential application in antiviral drug development.
Medicinal Chemistry Applications
In medicinal chemistry, this compound is explored for its therapeutic effects across various diseases.
Key Areas:
- Antiviral Development: Investigated for its role in developing treatments targeting viral infections.
- Cancer Therapy: Explored for its ability to inhibit tumor growth and metastasis.
Industrial Applications
Beyond biological applications, this compound is also utilized in industrial settings:
Material Science
This compound is employed in developing new materials with specific properties such as polymers and dyes due to its unique chemical structure .
Mechanism of Action
The mechanism of action of N-benzyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide
- 2-(1-methylindol-3-yl)sulfanylacetamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
N-benzyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it valuable for specific research applications .
Biological Activity
N-benzyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The compound is synthesized through a multi-step process involving the reaction of 2-(1H-indol-3-yl)acetic acid derivatives with various benzylamines. The general synthetic pathway involves:
- Formation of Indole Derivative : The initial step involves converting 2-(1H-indol-3-yl)acetic acid into an ester, followed by hydrazide formation and cyclization.
- Benzylation : Reacting the resulting intermediate with benzylamine derivatives leads to the formation of N-benzyl-acetamides.
- Thioether Formation : The final step includes the introduction of the sulfanyl group to yield the target compound.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties. In a study evaluating various derivatives, compounds containing the indole moiety showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly as an inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Several derivatives, including N-benzyl-acetamides, were found to inhibit RdRp with IC50 values ranging from 1.11 to 4.55 µM, indicating their potential as antiviral agents . This positions them as promising candidates for further development in the context of viral infections.
Anticancer Activity
Studies have highlighted the anticancer potential of N-benzyl derivatives. For instance, compounds derived from this structure exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values reported for these activities ranged from 0.71 µM to 49.85 µM, showcasing their efficacy in inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Indole moiety | Enhances antimicrobial and anticancer activity |
| Sulfanyl group | Contributes to increased binding affinity to biological targets |
| Benzyl substitution | Modulates lipophilicity and bioavailability |
Case Study 1: Antimicrobial Screening
In a comprehensive study involving a series of indole-derived compounds, N-benzyl-acetamides were screened for antimicrobial activity against a panel of bacterial strains. The results indicated that compounds with higher lipophilicity exhibited better penetration into bacterial membranes, correlating with lower MIC values .
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
A focused investigation on the antiviral properties revealed that specific substitutions on the benzene ring significantly enhanced the inhibition of RdRp activity. Compound 6d5 , for example, demonstrated superior efficacy compared to standard antiviral agents like remdesivir . This underscores the importance of structural modifications in enhancing therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-benzyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide and its analogs?
- Methodological Answer : A common approach involves coupling indole derivatives with sulfanyl acetamide precursors. For example, in structurally similar compounds (e.g., KX2-391 analogs), the thiazole or indole core is functionalized via nucleophilic substitution or Suzuki-Miyaura coupling. The N-benzyl group is typically introduced via reductive amination or alkylation of the acetamide nitrogen . Optimized routes may use protecting groups (e.g., Boc for amines) to avoid side reactions during sulfanyl group incorporation .
Q. How can spectroscopic techniques (FT-IR, NMR) validate the structure of this compound?
- Methodological Answer :
- FT-IR : Key peaks include the C=O stretch of the acetamide group (~1650–1680 cm⁻¹) and the C-S stretch (~600–700 cm⁻¹). Indole N-H vibrations (if unsubstituted) appear at ~3400 cm⁻¹, but methylation at the indole N1 position eliminates this peak .
- NMR :
- ¹H NMR : The methyl group on the indole (1-methyl) resonates at δ ~3.8 ppm. The benzyl protons appear as a singlet (~δ 4.3–4.5 ppm for CH₂), and aromatic protons of the indole and benzyl groups show splitting patterns consistent with their substitution .
- ¹³C NMR : The acetamide carbonyl carbon appears at δ ~168–170 ppm, while the sulfanyl-linked carbon resonates at δ ~35–40 ppm .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., kinase inhibition)?
- Methodological Answer : For kinase inhibition (e.g., Src kinase), use fluorescence-based ADP-Glo™ assays or radiometric assays with [γ-³²P]ATP. Cell viability assays (MTT, CellTiter-Glo) in cancer lines (e.g., MDA-MB-231) can assess anticancer potential. Positive controls like dasatinib (for Src) and dose-response curves (IC₅₀ calculations) are critical .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl or indole rings) affect bioactivity and selectivity?
- Methodological Answer :
- Benzyl Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) on the benzyl ring enhance kinase inhibition by increasing electrophilicity at the substrate-binding site. For example, 4-chloro substitution improves Src inhibition by ~10-fold compared to unsubstituted analogs .
- Indole Modifications : Methylation at the indole N1 position (as in the target compound) reduces metabolic oxidation compared to unsubstituted indoles. Adding methoxy groups at C5 or C6 positions can alter cell permeability and target engagement .
- SAR Tools : Molecular docking (e.g., AutoDock Vina) and MD simulations validate binding modes in kinase active sites .
Q. What crystallographic methods resolve the 3D structure of this compound, and how does conformation influence activity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard. For example, analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide crystallize in monoclinic systems (space group P2₁/c), revealing planar indole and acetamide moieties. The dihedral angle between benzyl and indole rings (~45–60°) impacts steric interactions with kinase targets .
Q. How can metabolic stability be improved using computational tools like MetaSite?
- Methodological Answer : MetaSite predicts metabolic soft spots by simulating cytochrome P450 interactions. For N-benzyl acetamides, oxidation at the benzyl CH₂ or indole C7 position is common. Introducing electron-deficient groups (e.g., fluorine) or replacing labile hydrogens with deuterium reduces clearance. For example, fluorination of the benzyl ring in analogs decreases microsomal turnover by ~50% .
Q. What analytical techniques resolve data contradictions in biological assays (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays, which affect IC₅₀).
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target phosphorylation.
- Data Normalization : Use Z’-factor metrics to assess assay robustness and rule out false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
